molecular formula C8H4FNO3 B8012108 3-Cyano-5-fluoro-4-hydroxybenzoic acid

3-Cyano-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B8012108
M. Wt: 181.12 g/mol
InChI Key: PYPPBOQIZZVBTN-UHFFFAOYSA-N
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Description

3-Cyano-5-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H4FNO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a hydroxyl group (-OH) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-cyano-5-fluoro-4-oxobenzoic acid.

    Reduction: Formation of 3-amino-5-fluoro-4-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-fluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-5-fluoro-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano, fluoro, and hydroxyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.

    4-Fluoro-3-hydroxybenzoic acid: Similar structure but with different positioning of the functional groups, affecting its reactivity and applications.

    3-Cyano-4-hydroxybenzoic acid:

Uniqueness: 3-Cyano-5-fluoro-4-hydroxybenzoic acid is unique due to the combination of the cyano, fluoro, and hydroxyl groups on the benzene ring

Properties

IUPAC Name

3-cyano-5-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPBOQIZZVBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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